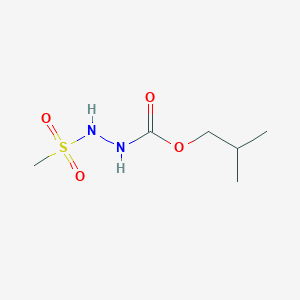
2-Bromocyclooct-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromocyclooct-2-en-1-ol is an organic compound with the molecular formula C8H13BrO. It is a brominated derivative of cyclooctene, featuring a hydroxyl group (-OH) and a bromine atom attached to the cyclooctene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromocyclooct-2-en-1-ol can be synthesized through various methods. One common approach involves the bromination of cyclooctene followed by hydrolysis. The bromination reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often include low temperatures to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Electrochemical methods for bromination have also been explored to reduce waste and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromocyclooct-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form cyclooct-2-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amine (NH2-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclooct-2-en-1-one or cyclooct-2-en-1-al.
Reduction: Formation of cyclooct-2-en-1-ol.
Substitution: Formation of cyclooct-2-en-1-ol or cyclooct-2-en-1-amine.
Applications De Recherche Scientifique
2-Bromocyclooct-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromocyclooct-2-en-1-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromocyclohexanol: A similar compound with a six-membered ring instead of an eight-membered ring.
2-Bromocyclooctanol: Lacks the double bond present in 2-Bromocyclooct-2-en-1-ol.
Cyclooct-2-en-1-ol: Lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxyl group on an eight-membered cyclooctene ring. This combination of functional groups and ring size imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
60996-51-2 |
|---|---|
Formule moléculaire |
C8H13BrO |
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
2-bromocyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H13BrO/c9-7-5-3-1-2-4-6-8(7)10/h5,8,10H,1-4,6H2 |
Clé InChI |
URUBYOXYVCJAJA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=C(C(CC1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



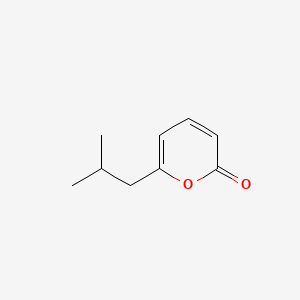
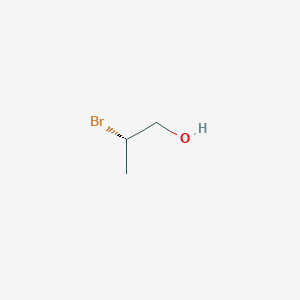


![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
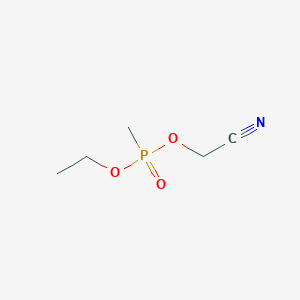

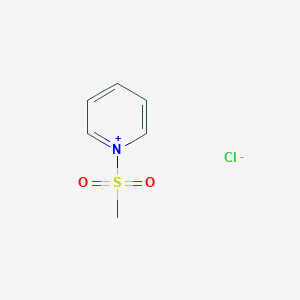
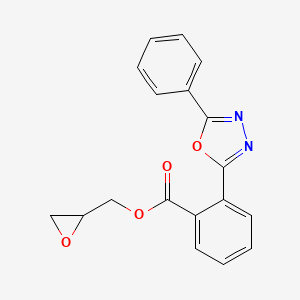
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
